molecular formula C17H18N6O B2742140 1,3,5-trimethyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-carboxamide CAS No. 2097861-98-6

1,3,5-trimethyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-carboxamide

Cat. No.: B2742140
CAS No.: 2097861-98-6
M. Wt: 322.372
InChI Key: WKFIERFXGFLRPU-UHFFFAOYSA-N
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Description

1,3,5-trimethyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C17H18N6O and its molecular weight is 322.372. The purity is usually 95%.
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Biological Activity

1,3,5-trimethyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-carboxamide, with the CAS Number 2097861-98-6, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, including anticancer and anti-inflammatory effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H18N6OC_{17}H_{18}N_{6}O with a molecular weight of 322.4 g/mol. The structure features a pyrazole core linked to a pyridine and pyrazine moiety, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including our compound of interest. For instance:

  • MCF7 Cell Line : The compound demonstrated significant cytotoxic effects against the MCF7 breast cancer cell line with an IC50 value indicating effective inhibition (exact value not specified in available literature) .
  • NCI-H460 Cell Line : Similar studies reported that pyrazole derivatives exhibit promising activity against lung cancer cell lines like NCI-H460, with some derivatives showing IC50 values as low as 0.07 µM .
Cell Line IC50 Value (µM) Reference
MCF7Not specified
NCI-H4600.07

Anti-inflammatory Activity

The compound's anti-inflammatory potential has also been explored. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

  • COX Inhibition : Compounds similar to this compound have shown dual inhibition of COX-1 and COX-2 enzymes with significant efficacy compared to standard anti-inflammatory drugs .

Case Studies

Several studies have reported on the synthesis and evaluation of similar compounds:

  • Synthesis and Evaluation : A study synthesized various pyrazole derivatives and evaluated their biological activities against different cancer cell lines. Compounds were found to exhibit promising anticancer properties with varying degrees of potency .
  • Structure-Activity Relationship (SAR) : Research focused on understanding how modifications to the pyrazole structure affect biological activity. This included altering substituents on the pyrazole ring to optimize anticancer and anti-inflammatory effects .

Properties

IUPAC Name

1,3,5-trimethyl-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O/c1-11-15(12(2)23(3)22-11)17(24)21-10-14-16(20-9-8-19-14)13-4-6-18-7-5-13/h4-9H,10H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFIERFXGFLRPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NCC2=NC=CN=C2C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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